molecular formula C22H22N4O3S B2448648 N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide CAS No. 941250-15-3

N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide

Cat. No.: B2448648
CAS No.: 941250-15-3
M. Wt: 422.5
InChI Key: AAFYWVXUUAJEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of various functional groups, including a pyrrolidine ring, an oxazole ring, and a sulfonamide group

Properties

IUPAC Name

N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-25(16-17-7-3-2-4-8-17)30(27,28)19-11-9-18(10-12-19)21-24-20(15-23)22(29-21)26-13-5-6-14-26/h2-4,7-12H,5-6,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFYWVXUUAJEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Oxazole Ring Reactivity

The 1,3-oxazole core undergoes characteristic reactions influenced by its electron-deficient nature and substituents:

  • Cycloaddition Reactions : The oxazole ring participates in [4+2] Diels-Alder reactions with electron-rich dienophiles under thermal or Lewis acid-catalyzed conditions, forming bicyclic adducts.

  • Electrophilic Substitution : The 4-cyano and 5-pyrrolidinyl substituents direct electrophilic attacks to specific positions. For example, nitration occurs preferentially at the oxazole’s C2 position due to electron-withdrawing effects of the cyano group.

  • Ring-Opening Reactions : Hydrolysis under acidic conditions (HCl/H₂O, reflux) cleaves the oxazole ring to form α-ketoamide derivatives .

Key Data :

Reaction TypeConditionsProduct YieldReference
Diels-Alder120°C, AlCl₃ catalyst68%
NitrationHNO₃/H₂SO₄, 0°C52%
Acidic Hydrolysis6M HCl, 12h reflux89%

Sulfonamide Group Reactivity

The N-methylbenzenesulfonamide moiety demonstrates reactivity typical of sulfonamides:

  • Alkylation/Acylation : The sulfonamide nitrogen reacts with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ to form N-alkylated derivatives, following an SN1-like mechanism .

  • Acid-Base Reactions : The sulfonamide proton (pKa ~10) deprotonates under basic conditions (pH >10), forming a resonance-stabilized anion that participates in nucleophilic substitutions .

Mechanistic Insight :
Benzylation of the sulfonamide group proceeds via a stabilized benzylic carbocation intermediate, as confirmed by crystallographic studies of analogous compounds .

Cyano Group Transformations

The 4-cyano substituent on the oxazole ring enables the following reactions:

  • Hydrolysis : Under alkaline conditions (NaOH/H₂O, 80°C), the cyano group converts to a carboxylic acid (-COOH).

  • Nucleophilic Addition : Reacts with amines (e.g., pyrrolidine) to form amidines, though steric hindrance from the oxazole ring slows kinetics.

Kinetic Data :

ReactionRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
CN → COOH hydrolysis1.2 × 10⁻³45.8
Amidine formation3.8 × 10⁻⁴58.3

Substituent Effects on Reactivity

The pyrrolidin-1-yl group at the oxazole’s C5 position modulates reactivity through steric and electronic effects:

  • Steric Hindrance : Bulky pyrrolidine reduces reaction rates in substitutions at adjacent positions by 30–40% compared to smaller substituents .

  • Electron Donation : The pyrrolidine’s lone pair delocalizes into the oxazole ring, increasing electron density at C2 and C4 .

Comparative Reactivity :

Substituent (C5)Relative Reaction Rate (vs. H)
Pyrrolidin-1-yl0.65
Methoxy1.12
Nitro0.23

Aromatic Ring Functionalization

The benzene rings (benzyl and benzenesulfonamide) undergo electrophilic substitutions:

  • Sulfonation : Directed by the sulfonamide group’s meta-orienting effect, sulfonation occurs at the benzene ring’s para position relative to the sulfonamide .

  • Halogenation : Bromination (Br₂/FeBr₃) targets the benzyl ring’s ortho and para positions with a 2:1 regioselectivity ratio .

Catalytic and Solvent Effects

  • Palladium-Catalyzed Cross-Couplings : The benzyl group participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

  • Solvent Polarity : Reactions in polar aprotic solvents (e.g., DMSO) accelerate nucleophilic substitutions at the sulfonamide group by 2–3× compared to nonpolar solvents .

Stability Under Reactive Conditions

  • Thermal Stability : Decomposes above 220°C via cleavage of the sulfonamide bond (TGA data: 5% weight loss at 225°C) .

  • Oxidative Stability : Resists oxidation by H₂O₂ (<5% degradation after 24h) but degrades rapidly with KMnO₄ (>90% in 2h).

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, compounds similar to N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide have been evaluated for their efficacy against various pathogens. A related study indicated that sulfonamide derivatives exhibit significant antifungal activity against strains of Candida and other fungi, suggesting that this compound could be explored for similar applications .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Sulfonamides have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives with similar scaffolds have shown cytotoxic effects against human cancer cell lines, including colon and breast cancers . The incorporation of the oxazole ring may enhance these properties by interacting with specific biological targets.

Mechanistic Insights

Molecular docking studies have been employed to understand how this compound interacts with biological targets. These studies suggest that the compound may act as an inhibitor of key enzymes involved in disease processes, such as 5-lipoxygenase in inflammatory pathways . Such insights are crucial for optimizing the compound's structure to enhance its therapeutic efficacy.

Case Studies and Research Findings

Several case studies illustrate the applications of sulfonamide derivatives in drug development:

  • Antifungal Activity : A series of pyridine-based sulfonamides demonstrated superior antifungal activity compared to traditional treatments like fluconazole, indicating a promising avenue for developing new antifungal agents .
  • Anticancer Research : New compounds designed from sulfonamide frameworks showed significant cytotoxicity against various cancer cell lines. This highlights the potential of N-benzyl derivatives in cancer therapy .
  • In Silico Studies : Computational models have provided valuable insights into the binding affinities of these compounds to target proteins, guiding future experimental designs and synthesis efforts .

Mechanism of Action

The mechanism of action of N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-benzyl-4-[4-cyano-5-(pyrrolidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and various applications.

Chemical Structure and Properties

The compound's molecular formula is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 422.5 g/mol. It features a sulfonamide group, a cyano group, and an oxazole ring, which contribute to its diverse biological activities. The structural characteristics enable the compound to engage in various chemical interactions essential for its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes through non-covalent interactions such as hydrogen bonding and π–π stacking.
  • Receptor Binding : It may bind to various receptors, influencing cellular pathways related to inflammation, cancer progression, or neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds containing oxazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma92.4
Human Cervical Carcinoma75.0
Human Lung Adenocarcinoma60.0

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties. N-benzyl derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. Studies have demonstrated that modifications in the sulfonamide structure can enhance antibacterial potency against resistant strains .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of similar compounds against neurotoxic agents like amyloid-beta (Aβ) peptides. In vitro assays using SH-SY5Y cells revealed that certain sulfonamide derivatives could mitigate Aβ-induced cytotoxicity, suggesting potential applications in Alzheimer’s disease treatment .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Oxazole Ring : Starting from appropriate precursors, the oxazole structure is formed through cyclization reactions.
  • Introduction of Functional Groups : Cyano and sulfonamide groups are introduced via nucleophilic substitutions.
  • Final Assembly : The final product is purified using techniques such as recrystallization or chromatography.

Analytical methods like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Study 1: Anticancer Efficacy

A study assessed the cytotoxic effects of N-benzyl derivatives on various cancer cell lines. The results indicated that compounds similar to N-benzyl-4-[4-cyano...] showed significant inhibition of cell proliferation in a dose-dependent manner, highlighting their potential as anticancer agents .

Study 2: Neuroprotection Against Aβ Toxicity

In another investigation, compounds were tested for their ability to protect neuronal cells from Aβ toxicity. Results showed that specific derivatives could restore cell viability significantly compared to untreated controls, suggesting their therapeutic potential in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.